molecular formula C6H7ClN2O B1651350 2-(Chloromethyl)-6-methoxypyrazine CAS No. 1260665-50-6

2-(Chloromethyl)-6-methoxypyrazine

Cat. No.: B1651350
CAS No.: 1260665-50-6
M. Wt: 158.58
InChI Key: CUOBMFQXBQHUFA-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-6-methoxypyrazine (CAS: 64983125) is a pyrazine derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 2-position and a methoxy (-OCH₃) group at the 6-position. Its molecular formula is C₆H₇ClN₂O, with a molecular weight of 158.59 g/mol. The structure (SMILES: COC1=NC(=CN=C1)CCl) highlights its aromatic pyrazine core, where the chloromethyl group enhances reactivity for nucleophilic substitution, while the methoxy group contributes to electronic effects and solubility .

This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and ligands. Its chloromethyl group enables facile derivatization, such as coupling with nucleophiles (e.g., amines, thiols) to generate functionalized pyrazines .

Properties

CAS No.

1260665-50-6

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58

IUPAC Name

2-(chloromethyl)-6-methoxypyrazine

InChI

InChI=1S/C6H7ClN2O/c1-10-6-4-8-3-5(2-7)9-6/h3-4H,2H2,1H3

InChI Key

CUOBMFQXBQHUFA-UHFFFAOYSA-N

SMILES

COC1=NC(=CN=C1)CCl

Canonical SMILES

COC1=NC(=CN=C1)CCl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Pyrazine Analogs and Their Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-(Chloromethyl)-6-methoxypyrazine 2-CH₂Cl, 6-OCH₃ 158.59 High reactivity in nucleophilic substitutions
2-Chloro-6-(methoxycarbonyl)pyrazine 2-Cl, 6-CO₂CH₃ 187.59 Precursor for carboxylate derivatives
2-Isopropyl-6-methoxypyrazine 2-C₃H₇, 6-OCH₃ 166.22 Flavor/aroma agent; higher lipophilicity
2-Ethyl-6-methoxypyrazine 2-C₂H₅, 6-OCH₃ 152.19 Volatile aroma compound; lower boiling point
3-Chloro-6-methoxypyrazin-2-amine 3-Cl, 6-OCH₃, 2-NH₂ 174.59 Antimicrobial activity (IC₅₀ ~40–50 µmol/L)

Key Observations:

Reactivity :

  • The chloromethyl group in this compound offers superior reactivity compared to simple chloro (e.g., 2-Cl in ) or alkyl (e.g., 2-C₂H₅ in ) substituents. This facilitates SN2 reactions for introducing heteroatoms or functional groups .
  • In contrast, methoxycarbonyl (6-CO₂CH₃) groups (as in ) stabilize the pyrazine ring electronically, reducing electrophilicity but enabling ester hydrolysis or amidation.

Lipophilicity and Solubility: Alkyl substituents (e.g., isopropyl in , ethyl in ) increase lipophilicity (logP ~1.5–2.0), enhancing membrane permeability but reducing aqueous solubility. Methoxy groups (6-OCH₃) improve solubility in polar solvents (e.g., ethanol, DMSO) due to hydrogen-bonding capacity .

Biological Activity: 3-Chloro-6-methoxypyrazin-2-amine () exhibits antimycobacterial activity (IC₅₀ = 41.9 µmol/L), attributed to the chloro and amine groups disrupting bacterial enzymes.

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